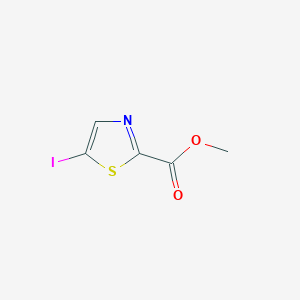

Methyl 5-iodo-1,3-thiazole-2-carboxylate

説明

Methyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 1935412-40-0) is a halogenated thiazole derivative with the molecular formula C₅H₄INO₂S and a molecular weight of 269.06 g/mol . The compound features a thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2.

特性

分子式 |

C5H4INO2S |

|---|---|

分子量 |

269.06 g/mol |

IUPAC名 |

methyl 5-iodo-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |

InChIキー |

GKSWMCADSGRTJP-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=NC=C(S1)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Methyl 5-iodo-1,3-thiazole-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

化学反応の分析

Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: Various substituted thiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

科学的研究の応用

Methyl 5-iodo-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Methyl 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 4-Iodo vs. 5-Iodo Substitution

The positional isomer methyl 4-iodo-1,3-thiazole-2-carboxylate shares the same molecular formula and weight as the 5-iodo derivative but differs in the iodine substituent’s location (position 4 vs. 5) . This variation influences electronic and steric properties:

- Steric Hindrance : The 4-iodo isomer could exhibit greater steric hindrance near the ester group, affecting its participation in ester hydrolysis or transesterification reactions.

Halogen-Substituted Thiazoles

Methyl 5-Bromo-4-methyl-1,3-thiazole-2-carboxylate (CAS: Unreported)

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Differences: Halogen: Bromine at position 5 (vs. iodine), reducing atomic radius and polarizability.

- Implications : Bromine’s lower leaving-group ability compared to iodine may reduce efficacy in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Comparison with Functional Analogs

Thiadiazole Derivatives

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecular Weight: 191.25 g/mol) :

- Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring.

- Biological Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring interacting with biological targets.

Dihydrothiazoles

Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate :

- Structural Differences : Saturated 2,3-dihydrothiazole ring with reduced aromaticity.

- Synthetic Utility : Synthesized via one-pot methods, suggesting possible streamlined routes for analogous thiazole derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Tuning : The iodine atom in methyl 5-iodo-1,3-thiazole-2-carboxylate enhances its utility in palladium-catalyzed reactions, whereas bromine in analogs may limit such applications .

- Biological Potential: While direct biological data for the target compound are lacking, structurally related thiadiazoles and dihydrothiazoles exhibit pesticidal and antifungal activities, suggesting avenues for functionalization .

- Synthetic Flexibility : The ester group at position 2 allows for derivatization into amides or carboxylic acids, enabling diversification for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。